molecular formula C10H12F3NO2 B13008164 (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine

Katalognummer: B13008164
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: JYFPTNZEXBIFLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C10H12F3NO2 It is characterized by the presence of methoxy groups at the 3 and 4 positions, a trifluoromethyl group at the 2 position, and an amine group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine typically involves the introduction of the trifluoromethyl group and methoxy groups onto the benzene ring, followed by the formation of the methanamine group. One common method involves the use of trifluoromethylation reagents and methoxylation reactions under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of functionalized benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Trifluoromethylphenyl)methanamine: Similar structure but lacks the methoxy groups.

    (3,4-Dimethoxyphenyl)methanamine: Similar structure but lacks the trifluoromethyl group.

    (2-Trifluoromethylphenyl)methanamine: Similar structure but lacks the methoxy groups.

Uniqueness

(3,4-Dimethoxy-2-(trifluoromethyl)phenyl)methanamine is unique due to the combination of methoxy and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Eigenschaften

Molekularformel

C10H12F3NO2

Molekulargewicht

235.20 g/mol

IUPAC-Name

[3,4-dimethoxy-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C10H12F3NO2/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-4H,5,14H2,1-2H3

InChI-Schlüssel

JYFPTNZEXBIFLV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)CN)C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.